Lipophilicity: 2-Methylallyl vs. 3-Allyl TZD
The 2-methylallyl substituent increases the calculated lipophilicity (XLogP) of the TZD core relative to the unsubstituted allyl analog. The XLogP for 3-(2-methylallyl)thiazolidine-2,4-dione is 1.5, compared to 0.9 for 3-allyl-thiazolidinedione, representing a 0.6 log unit increase [1][2]. This difference, driven by the additional methyl group, can influence membrane permeability and distribution, a critical factor in early-stage drug discovery.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 3-Allyl-thiazolidinedione (XLogP = 0.9) |
| Quantified Difference | Δ 0.6 log units |
| Conditions | In silico prediction based on molecular structure |
Why This Matters
This quantifiable difference in lipophilicity directly informs predictions of a compound's ability to cross biological membranes, impacting its potential bioavailability and suitability for different assay systems.
- [1] Chem960. (n.d.). 2,4-Thiazolidinedione, 3-(2-methyl-2-propenyl)-. CAS: 122834-34-8. View Source
- [2] Chem960. (n.d.). 2,4-Thiazolidinedione,3-(2-propen-1-yl)-. CAS: 39137-27-4. View Source
